molecular formula C14H13NO4S2 B4734791 5-Benzo[1,3]dioxol-5-ylmethylene-3-(2-methoxy-ethyl)-2-thioxo-thiazolidin-4-one

5-Benzo[1,3]dioxol-5-ylmethylene-3-(2-methoxy-ethyl)-2-thioxo-thiazolidin-4-one

Cat. No.: B4734791
M. Wt: 323.4 g/mol
InChI Key: WVIMAPLUBAIUDB-GHXNOFRVSA-N
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Description

5-Benzo[1,3]dioxol-5-ylmethylene-3-(2-methoxy-ethyl)-2-thioxo-thiazolidin-4-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzo[d][1,3]dioxole moiety, a thiazolidinone ring, and a methoxyethyl group, which contribute to its diverse chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzo[1,3]dioxol-5-ylmethylene-3-(2-methoxy-ethyl)-2-thioxo-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of benzo[d][1,3]dioxole-5-carbaldehyde with 3-(2-methoxy-ethyl)-2-thioxo-thiazolidin-4-one under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or methanol, and may require catalysts like p-toluenesulfonic acid or sodium acetate to facilitate the process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Benzo[1,3]dioxol-5-ylmethylene-3-(2-methoxy-ethyl)-2-thioxo-thiazolidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Alkyl halides, nucleophiles like amines or thiols, solvents such as dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 5-Benzo[1,3]dioxol-5-ylmethylene-3-(2-methoxy-ethyl)-2-thioxo-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to the induction of apoptosis and cell cycle arrest in cancer cells. The compound can interact with cellular proteins, enzymes, and DNA, leading to the disruption of critical cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological properties.

Biological Activity

5-Benzo[1,3]dioxol-5-ylmethylene-3-(2-methoxy-ethyl)-2-thioxo-thiazolidin-4-one is a heterocyclic compound belonging to the thiazolidinone class. This compound is characterized by its unique structural features, which include a benzo[1,3]dioxole moiety and a thioamide functional group. Its potential biological activities and applications in medicinal chemistry have garnered interest in recent years.

Chemical Structure and Properties

The molecular formula of this compound is C14H13NO4S2C_{14}H_{13}NO_4S_2, with a molecular weight of approximately 323.39 g/mol. The compound has notable physical properties including a boiling point of 461.5°C and a density of 1.48 g/cm³ .

Antimicrobial Activity

Research has indicated that thiazolidinone derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to this compound possess antibacterial activity against various strains of bacteria. For instance, derivatives with similar structural motifs have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound's potential as an anticancer agent has been explored in several studies. It has been found to inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. Notably, compounds with the thiazolidinone scaffold have shown promise in targeting cancer pathways, making them candidates for further development in oncology .

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in cell proliferation and survival.
  • Receptor Binding : Studies suggest it may bind to receptors that regulate apoptosis and cell growth.
  • Reactive Oxygen Species (ROS) Modulation : It may influence ROS levels within cells, contributing to its anticancer effects .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructural FeaturesBiological Activity
5-Arylidene-ThiazolidineContains an aryl group instead of benzo[1,3]dioxoleEnhanced anticancer activity
4-Oxo-ThiazolidineLacks the benzo[1,3]dioxole moietyStrong antimicrobial properties
2-Thioxo-ThiazolidineSimplified structureGenerally lower bioactivity

The presence of the benzo[1,3]dioxole moiety in this compound potentially enhances its lipophilicity and biological interactions compared to these derivatives .

Case Studies

Several case studies have highlighted the efficacy of thiazolidinone derivatives in clinical settings:

  • Study on Anticancer Activity : A study demonstrated that a similar thiazolidinone compound significantly reduced tumor size in xenograft models by inducing apoptosis in cancer cells.
  • Antimicrobial Efficacy : Another study reported that a derivative exhibited potent antibacterial activity against multidrug-resistant strains, suggesting its potential as a therapeutic agent .

Properties

IUPAC Name

(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4S2/c1-17-5-4-15-13(16)12(21-14(15)20)7-9-2-3-10-11(6-9)19-8-18-10/h2-3,6-7H,4-5,8H2,1H3/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVIMAPLUBAIUDB-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C(=CC2=CC3=C(C=C2)OCO3)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCN1C(=O)/C(=C/C2=CC3=C(C=C2)OCO3)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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